6-Bromo-5-methyl-3-p-tolylimino-1,3-dihydro-indol-2-one
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Overview
Description
(3Z)-6-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 6-bromo-5-methylindole-2,3-dione with 4-methylphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-6-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-6-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-5-BROMO-3-{(2Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE}-1,3-DIHYDRO-2H-INDOL-2-ONE
- **(3Z)-4-Chloro-3-[(2-methylphenyl)imino]-5-oxotetrahydro-2-furanyl 2-furoate
Uniqueness
(3Z)-6-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups, along with the imine functionality, makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H13BrN2O |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
6-bromo-5-methyl-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-5-11(6-4-9)18-15-12-7-10(2)13(17)8-14(12)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
AHAQBVFGKWOQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=C(C(=C3)C)Br)NC2=O |
Origin of Product |
United States |
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